molecular formula C7H11NO B143486 1-Ethenylpiperidin-3-one CAS No. 125953-79-9

1-Ethenylpiperidin-3-one

Cat. No.: B143486
CAS No.: 125953-79-9
M. Wt: 125.17 g/mol
InChI Key: RFEXLMSPXMNSRS-UHFFFAOYSA-N
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Description

1-Ethenylpiperidin-3-one is a piperidine derivative characterized by a ketone group at the 3-position of the piperidine ring and an ethenyl (vinyl) substituent at the 1-position. Piperidine derivatives are prominent in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties .

Properties

CAS No.

125953-79-9

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-ethenylpiperidin-3-one

InChI

InChI=1S/C7H11NO/c1-2-8-5-3-4-7(9)6-8/h2H,1,3-6H2

InChI Key

RFEXLMSPXMNSRS-UHFFFAOYSA-N

SMILES

C=CN1CCCC(=O)C1

Canonical SMILES

C=CN1CCCC(=O)C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural differences between 1-Ethenylpiperidin-3-one and selected analogues:

Compound Molecular Formula Substituents Ketone Position Key Features
This compound (hypothetical) C₇H₉NO Ethenyl (-CH=CH₂) at position 1 3 Rigid ethenyl group; potential for conjugation and reactivity
1-Acetyl-3-piperidinamine hydrochloride C₇H₁₄N₂O·HCl Acetyl (-COCH₃) at position 1; amine (-NH₂) at position 3 None (amide group) Polar amide linkage; hydrochloride salt enhances solubility
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one C₂₃H₂₆N₂O₄ Acetyl, ethyl, and 4-methoxyphenyl groups at positions 1, 3, 2, and 6, respectively 4 Bulky aromatic substituents; crystallographically characterized
4-Ethylpiperidin-2-one C₇H₁₃NO Ethyl (-CH₂CH₃) at position 4 2 Saturated alkyl group; simpler steric profile
Key Observations:
  • Ketone Position : The 3-ketone position in this compound may alter electronic distribution compared to 2- or 4-ketone analogues, influencing hydrogen bonding or metabolic stability.

Physicochemical Properties

Property This compound 1-Acetyl-3-piperidinamine hydrochloride 4-Ethylpiperidin-2-one
Molecular Weight (g/mol) ~125 (estimated) 142.2 127.19
Boiling Point (°C) ~250 (estimated) 273.6 ± 33.0 Not reported
pKa ~8–10 (estimated) 9.74 ± 0.20 Not reported
Solubility Moderate (non-polar solvents) High (due to hydrochloride salt) Low to moderate
Key Observations:
  • The ethenyl group likely reduces polarity compared to the acetylated amine in , affecting solubility in aqueous media.
  • The hydrochloride salt in 1-Acetyl-3-piperidinamine enhances solubility, a feature absent in neutral this compound .

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